molecular formula C9H6ClNO2S B092790 8-Quinolinesulfonyl chloride CAS No. 18704-37-5

8-Quinolinesulfonyl chloride

Cat. No. B092790
CAS RN: 18704-37-5
M. Wt: 227.67 g/mol
InChI Key: JUYUYCIJACTHMK-UHFFFAOYSA-N
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Description

8-Quinolinesulfonyl chloride and its derivatives are versatile compounds in organic chemistry, serving as key intermediates in the synthesis of various heterocyclic compounds. These compounds are characterized by the presence of a sulfonyl chloride group attached to the quinoline moiety, which allows for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of 8-quinolinesulfonyl chloride derivatives can be achieved through different methods. For instance, the synthesis of N-(8-methoxy-5-quinolylsulfonyl)aziridine starts from 8-methoxyquinoline-5-sulfonyl chloride, demonstrating the utility of sulfonyl chlorides as precursors for more complex structures . Similarly, the synthesis of novel 2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium derivatives involves annulation reactions of 8-quinolinesulfenyl halides, showcasing the reactivity of the sulfonyl chloride group in cyclization reactions .

Molecular Structure Analysis

The molecular structure of 8-quinolinesulfonyl chloride derivatives can be elucidated using various spectroscopic techniques. For example, the structural characterization of N-(quinolin-8-yl) benzenesulfonamide derivatives was performed using 1H-NMR and mass spectrometry, which helped in understanding the fragmentation pathways during electrospray ionization mass spectroscopy . The single-crystal X-ray structure of 8-quinolinyloxymethylphosphonic acid hemihydroiodide provides detailed insights into the molecular geometry and bonding patterns .

Chemical Reactions Analysis

8-Quinolinesulfonyl chloride derivatives undergo a variety of chemical reactions. The reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, synthesized from 8-bromoquinoline or 8-iodoquinoline, demonstrates the potential for hydrolysis and coordination to metal ions such as Cu(I), Ag(I), and Pd(II) . Additionally, the synthesis of peri-fused selenium and nitrogen systems from 8-quinolineselanyl chloride highlights the regio- and stereospecific reactions with unsaturated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-quinolinesulfonyl chloride derivatives are influenced by their molecular structure. The spectrophotometric features, including absorption and emission, of diethyl-8-quinolinyloxymethylphosphonate and its coordination complex with zinc chloride, have been reported, along with their fluorescence response to metal cations . The rapid hydrolysis of 8-(dimesitylboryl)quinoline compared to bulky triorganoboranes indicates unique reactivity patterns due to the presence of the quinoline moiety .

Scientific Research Applications

  • Synthesis of sulfonamides in the quinoline series: 8-Quinolinesulfonyl chloride is used in the synthesis of 8-sulfonamidoquinolines, demonstrating its utility in pharmaceutical chemistry (Vinokurova & Fel'dman, 1968).

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) application: It is utilized for derivatization of aliphatic amines, aiding in their separation and detection in RP-HPLC, highlighting its importance in analytical chemistry (Saleh & Pok, 1997).

  • Synthesis of halogenosubstituted 3-quinoline-sulfonic acid derivatives: Demonstrates its role in the creation of novel organic compounds, useful in material science and organic synthesis (Marciniec et al., 2015).

  • Antitumor activity: 8-Quinolinesulfonyl chloride derivatives exhibit antitumor and antiangiogenic activities, suggesting potential applications in cancer therapy (Lam et al., 2014; Lam et al., 2016) (Lam et al., 2016).

  • Anticorrosion application: Its use as a corrosion inhibitor for mild steel in acidic environments, important in materials engineering (Sundaram & Sundaravadivelu, 2016).

  • Alkylsulfenylation of indoles: Facilitates difficult chemical reactions under mild conditions, showing its significance in organic chemistry and synthesis (Galardon, 2021).

Safety And Hazards

8-Quinolinesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

quinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUYCIJACTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171975
Record name 8-Quinolinesulfonyl chloride
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Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinesulfonyl chloride

CAS RN

18704-37-5
Record name 8-Quinolinesulfonyl chloride
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Record name 8-Quinolinesulfonyl chloride
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Record name 8-QUINOLINESULFONYL CHLORIDE
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Record name 8-Quinolinesulfonyl chloride
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Record name Quinoline-8-sulphonyl chloride
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Record name 8-CHLOROSULFONYLQUINOLINE
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Synthesis routes and methods

Procedure details

Equal quantities by weight of 8-quinolinesulfonic acid and phosphorous pentachloride were ground together in a mortar. This mixture was then refluxed at approximately 140° C. for 3 hours after which work-up of the reaction mixture gave 8-quinolinesulfonyl chloride.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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